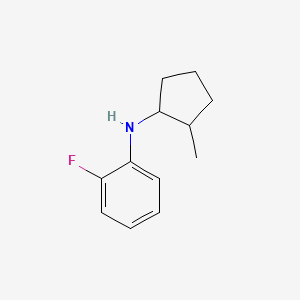

2-fluoro-N-(2-methylcyclopentyl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net Fluorinated anilines, such as 2-fluoroaniline (B146934), are valuable intermediates in the synthesis of pharmaceuticals like fluoroquinolone antibiotics and anti-inflammatory agents. aosc.in The presence of a fluorine atom can also influence the acidity and basicity of a compound, which can be crucial for its pharmacokinetic profile. acs.org The development of efficient methods for the synthesis of fluorinated anilines is an active area of research, with techniques like visible-light organophotocatalysis emerging as powerful tools. nih.gov

Significance of N-Alkylated Anilines as Versatile Synthetic Intermediates

N-alkylated anilines are crucial intermediates in the production of a wide array of organic compounds. researchgate.net They serve as building blocks for natural products, bioactive molecules, and industrial materials. researchgate.net The synthesis of N-alkylated anilines has been the subject of extensive research, with numerous methods developed to achieve this transformation. researchgate.net Traditional methods often involve harsh reaction conditions, but modern approaches focus on milder and more environmentally friendly techniques, such as visible-light-induced N-alkylation and iron-promoted C-H amination. organic-chemistry.orgnih.gov These advanced methods offer greater functional group tolerance and operational simplicity. organic-chemistry.org

Structural Peculiarities of 2-fluoro-N-(2-methylcyclopentyl)aniline: A Focus on Stereochemical Considerations

The structure of this compound presents interesting stereochemical aspects due to the presence of two chiral centers: one at the carbon of the cyclopentyl ring attached to the nitrogen and another at the carbon bearing the methyl group. This can result in the existence of multiple stereoisomers.

The cyclopentyl ring introduces a level of conformational rigidity. The relative orientation of the methyl group and the anilino group (cis or trans) will define two diastereomers. Each of these diastereomers can exist as a pair of enantiomers (R,R and S,S for the trans isomer, and R,S and S,R for the cis isomer). Therefore, a total of four possible stereoisomers can exist for this compound. The specific stereochemistry of the molecule can significantly influence its biological activity and physical properties.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1480275-79-3 | C12H16FN | 193.26 g/mol |

| 2-Fluoro-N-methylaniline | 1978-38-7 | C7H8FN | 125.14 g/mol |

| 2-Fluoroaniline | 348-54-9 | C6H6FN | 111.12 g/mol |

| trans-2-Methyl-cyclopentylamine | 6604-07-5 | C6H13N | 99.17 g/mol |

| (1S,2R)-2-Methylcyclopentan-1-amine | 756435-85-5 | C6H13N | 99.17 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-fluoro-N-(2-methylcyclopentyl)aniline |

InChI |

InChI=1S/C12H16FN/c1-9-5-4-8-11(9)14-12-7-3-2-6-10(12)13/h2-3,6-7,9,11,14H,4-5,8H2,1H3 |

InChI Key |

ALVBLDHMNYBETK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N 2 Methylcyclopentyl Aniline

Strategies for the N-Alkylation of 2-Fluoroanilines

N-alkylation of anilines is a fundamental transformation in organic synthesis for the preparation of secondary and tertiary amines. For a substrate like 2-fluoroaniline (B146934), the electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amine, which needs to be considered when selecting the reaction conditions.

Direct N-alkylation involves the reaction of 2-fluoroaniline with a suitable 2-methylcyclopentyl electrophile, typically an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate). This reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the aniline (B41778).

The general reaction is as follows:

2-fluoroaniline + 2-methylcyclopentyl-X → 2-fluoro-N-(2-methylcyclopentyl)aniline + HX (where X = Cl, Br, I, OTs, OMs)

The choice of base and solvent is critical for the success of this reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction. A potential challenge with direct alkylation is the possibility of over-alkylation, leading to the formation of a tertiary amine, although this is generally less of a concern with sterically hindered anilines and alkylating agents.

Table 1: Representative Conditions for Direct N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 2-methylcyclopentyl bromide | K₂CO₃ | CH₃CN | 80 | 60-75 |

| 2-methylcyclopentyl tosylate | Cs₂CO₃ | DMF | 100 | 70-85 |

| 2-methylcyclopentyl iodide | Et₃N | Dioxane | 90 | 65-80 |

Note: The data in this table is representative of typical N-alkylation reactions and may not reflect experimentally verified results for this specific transformation.

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. organic-chemistry.org This two-step, one-pot process involves the initial reaction of 2-fluoroaniline with 2-methylcyclopentanone (B130040) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

2-fluoroaniline + 2-methylcyclopentanone → [Imine/Enamine Intermediate] --(Reducing Agent)--> this compound

A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. Sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that can be used in acidic conditions, which favor imine formation. Other reducing systems, such as catalytic hydrogenation (H₂/Pd-C), can also be utilized.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | pH Condition | Key Advantages |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Readily available, inexpensive |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mildly Acidic | High selectivity, broad functional group tolerance |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | Neutral | "Green" process, high atom economy |

Note: This table presents a summary of common conditions and may require optimization for the specific synthesis of this compound.

Modern synthetic chemistry has seen the emergence of powerful transition-metal catalyzed methods for C-N bond formation. acs.org While direct N-alkylation of anilines is common, analogous N-arylation reactions, such as the Buchwald-Hartwig amination, are highly prevalent for the synthesis of arylamines. organic-chemistry.org These reactions typically involve a palladium, copper, or nickel catalyst and are highly efficient for a broad range of substrates. mdpi.comnih.gov

In a conceptually related approach, hydroamination, the direct addition of an N-H bond across a double bond, offers an atom-economical route to amines. acs.org For the synthesis of this compound, this could theoretically involve the reaction of 2-fluoroaniline with 1-methylcyclopentene (B36725), catalyzed by a suitable transition metal complex. However, intermolecular hydroamination of unactivated alkenes with anilines can be challenging and may require specialized catalyst systems.

While direct examples for the synthesis of this compound using these methods are not prevalent in the literature, the principles of transition-metal catalyzed N-arylation and hydroamination represent a viable, albeit more complex, synthetic strategy. acs.org

Enantioselective Synthesis of this compound

The 2-methylcyclopentyl group in the target molecule contains a chiral center, meaning that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires asymmetric synthetic strategies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of N-alkylation, a chiral auxiliary could be attached to the nitrogen atom of 2-fluoroaniline or to the cyclopentyl ring. After the stereoselective N-alkylation step, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. harvard.edu

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids or other Brønsted acids could potentially be used to catalyze the enantioselective reductive amination of 2-fluoroaniline with 2-methylcyclopentanone.

An alternative and often more practical approach to the enantioselective synthesis of this compound is to start with an enantiomerically pure precursor of the 2-methylcyclopentyl moiety. ox.ac.uk This can be achieved through various asymmetric synthetic methods, including:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral alkene, such as 1-methylcyclopentene or a related derivative, using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) can provide an enantiomerically enriched 2-methylcyclopentyl precursor.

Resolution of Racemic Mixtures: A racemic mixture of a 2-methylcyclopentyl precursor, such as 2-methylcyclopentanol, can be resolved into its constituent enantiomers through classical resolution with a chiral resolving agent or through kinetic resolution.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, a synthetic route can be devised to produce an enantiomerically pure 2-methylcyclopentyl precursor.

Once the enantiomerically pure 2-methylcyclopentyl precursor (e.g., (R)- or (S)-2-methylcyclopentanone or a corresponding alcohol/halide) is obtained, it can be incorporated into the final molecule using the N-alkylation or reductive amination methods described in section 2.1.

Table 3: Comparison of Asymmetric Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide stereoselective bond formation. wikipedia.org | Well-established, often high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Use of a chiral small organic molecule to catalyze the reaction enantioselectively. | Metal-free, often mild reaction conditions. | Catalyst development can be challenging, may have lower turnover numbers than metal catalysts. |

| Asymmetric Precursor Synthesis | Synthesis or resolution of an enantiomerically pure starting material. ox.ac.uk | Often provides high enantiomeric excess, can be applied on a large scale. | May require a multi-step synthesis for the precursor. |

Note: The choice of strategy depends on the desired scale of the synthesis, the required enantiomeric purity, and the availability of starting materials and catalysts.

Diastereoselective Synthesis for Controlled Stereoisomer Generation and Separation

The synthesis of specific stereoisomers of this compound, a compound with multiple chiral centers, necessitates the use of diastereoselective strategies. These methods are crucial for controlling the three-dimensional arrangement of atoms, which in turn dictates the molecule's biological and chemical properties. Research into analogous structures, such as fluorinated cyclopropanes and spiroindolines, provides a foundational understanding of the principles that can be applied to generate and separate the diastereomers of the target compound. diva-portal.orgresearchgate.net

One established approach to achieve diastereoselectivity is through catalyst-controlled reactions. For instance, palladium-catalyzed reactions have been successfully employed in the synthesis of N-methylspiroindolines with a high degree of diastereoselectivity (>98%). diva-portal.org This level of control is often rationalized through computational studies, such as density functional theory (DFT) calculations, which can elucidate the transition state energies leading to the preferred diastereomer. diva-portal.org The strategic placement of bulky substituents can also influence the stereochemical outcome of a reaction, a principle that has been demonstrated in the synthesis of various chiral molecules. diva-portal.org

The separation of diastereomers is a critical step following a diastereoselective synthesis. Chromatographic techniques, such as automated reverse-phase flash chromatography, are powerful tools for isolating individual stereoisomers. nih.gov The choice of column material, such as a C18 stationary phase, and the solvent system are optimized to achieve efficient separation based on the differential interactions of the diastereomers with the stationary and mobile phases.

Table 1: Key Strategies in Diastereoselective Synthesis

| Strategy | Description | Relevant Techniques |

| Catalyst Control | Utilization of a chiral catalyst to favor the formation of one diastereomer over others. | Asymmetric catalysis, transition metal catalysis (e.g., Palladium) |

| Substrate Control | Incorporation of a chiral auxiliary or a bulky substituent into the starting material to direct the stereochemical outcome of the reaction. | Use of chiral building blocks, strategic placement of protecting groups |

| Diastereomer Separation | Physical separation of a mixture of diastereomers. | Column chromatography (e.g., flash chromatography), crystallization |

Exploration of Novel Synthetic Routes and Reaction Pathway Optimization

Reaction pathway optimization is a critical aspect of developing a robust synthetic method. This process involves systematically varying reaction parameters to identify the optimal conditions for product formation. Key parameters that are often optimized include:

Catalyst: The choice of catalyst can dramatically influence the reaction rate and selectivity. For example, in the synthesis of 2-cyclopentylcyclopentanone, a NiO-Co3O4/TiO2 catalyst was found to be highly effective. rsc.org

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states.

Temperature: Reaction temperature influences the rate of reaction and can also affect selectivity.

Reactant Concentration: The relative concentrations of reactants can impact the reaction kinetics and equilibrium position.

The optimization process often involves a combination of experimental work and computational modeling. By understanding the reaction mechanism, chemists can make more informed decisions about which parameters to adjust to improve the desired outcome. For instance, in the context of aniline reactions, various conditions have been optimized to enhance the efficiency of N-alkylation and other transformations. researchgate.net

Table 2: Parameters for Reaction Pathway Optimization

| Parameter | Influence on Reaction | Example of Optimization |

| Catalyst | Affects reaction rate, selectivity, and yield. | Screening different metal catalysts and ligands. |

| Solvent | Influences solubility, reaction kinetics, and stability of intermediates. | Testing a range of polar and non-polar solvents. |

| Temperature | Controls the rate of reaction and can impact stereoselectivity. | Running the reaction at various temperatures to find the optimal balance. |

| Reaction Time | Determines the extent of conversion of reactants to products. | Monitoring the reaction progress over time to identify the point of maximum yield. |

Advanced Spectroscopic Characterization of 2 Fluoro N 2 Methylcyclopentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 2-fluoro-N-(2-methylcyclopentyl)aniline is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the 2-methylcyclopentyl group. The aromatic region will display complex splitting patterns due to the fluorine and amino substituents. The protons on the cyclopentyl ring and the methyl group will appear in the aliphatic region, with their chemical shifts and multiplicities determined by their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The positions of the aliphatic carbons in the 2-methylcyclopentyl moiety can also be readily identified.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds and general spectroscopic principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 110 - 150 | -110 to -140 |

| NH | 3.5 - 4.5 | - | - |

| Cyclopentyl CH | 1.2 - 2.2 | 20 - 60 | - |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and understanding the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be observed between adjacent protons on the aromatic ring and within the 2-methylcyclopentyl group, allowing for the assignment of protons that are directly connected through bonds.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is essential for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the 2-methylcyclopentyl substituent to the aniline ring, for example, by observing a correlation between the N-H proton and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine the spatial proximity of protons. This would be instrumental in establishing the relative stereochemistry of the 2-methylcyclopentyl ring and its preferred conformation relative to the aromatic ring. For instance, a NOE between the N-H proton and a proton on the cyclopentyl ring would indicate their close spatial arrangement.

The N-cyclopentyl moiety of this compound is not static and can undergo conformational changes, such as ring-puckering. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide valuable information about these conformational dynamics. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers associated with these conformational interconversions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.govdiscoveriesjournals.org For this compound, HRMS would confirm its molecular formula, C₁₂H₁₆FN. The exact mass is calculated based on the most abundant isotopes of each element. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN |

| Calculated Exact Mass | 209.1267 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netresearchgate.net These spectra are characteristic of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibration of the secondary amine, the C-F stretching vibration, the aromatic C-H and C=C stretching vibrations, and the aliphatic C-H stretching vibrations of the methyl and cyclopentyl groups. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated values based on analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Structural Elucidation and Chirality Assessment of 2 Fluoro N 2 Methylcyclopentyl Aniline

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a chiral molecule like 2-fluoro-N-(2-methylcyclopentyl)aniline, this method would be invaluable for unambiguously establishing its molecular structure and, crucially, its absolute configuration. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral compounds, particularly those without a heavy atom, the use of anomalous dispersion is often required to determine the absolute stereochemistry (the R/S configuration of the chiral centers). mdpi.com While this technique is a gold standard for structural determination, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.gov

Hypothetical Data Table for X-ray Crystallography of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| Final R-factor | Value not available |

| Absolute Configuration | Not determined |

Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chiral chromatography is an essential technique for the separation of enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr) of a chiral compound. wikipedia.org For this compound, which possesses multiple chiral centers, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) would be suitable methods.

The separation is based on the differential interaction of the stereoisomers with the chiral stationary phase, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. mdpi.com By analyzing the peak areas of the separated stereoisomers, one can quantify their relative amounts and thus assess the stereochemical purity of a sample.

Hypothetical Data Table for Chiral HPLC Separation of this compound Stereoisomers:

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R,2R)-isomer | Value not available | Not determined |

| (1S,2S)-isomer | Value not available | Not determined |

| (1R,2S)-isomer | Value not available | Not determined |

| (1S,2R)-isomer | Value not available | Not determined |

Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a chiral molecule in solution. Optical rotation measures the rotation of plane-polarized light by a chiral sample, with the direction and magnitude of rotation being characteristic of the enantiomer.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a unique fingerprint of a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of known related compounds. nih.gov These techniques are complementary to chiral chromatography and are often used in conjunction to provide a comprehensive picture of the stereochemical properties of a chiral compound.

Hypothetical Data Table for Chiroptical Properties of this compound:

| Property | Hypothetical Value |

| Specific Rotation [α]D | Value not available |

| CD Spectrum (λmax, Δε) | Not determined |

Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

Computational Chemistry and Theoretical Studies of 2 Fluoro N 2 Methylcyclopentyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2-fluoro-N-(2-methylcyclopentyl)aniline.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or larger, can be employed to determine its equilibrium geometry. mdpi.comresearchgate.net

The electronic structure of the optimized molecule reveals key insights into its properties. The presence of the electron-withdrawing fluorine atom ortho to the amino group is expected to influence the geometry and electronic distribution of the aniline (B41778) ring. umanitoba.ca In related fluoro-substituted aromatic systems, fluorination typically leads to a contraction of the adjacent carbon-carbon bonds. umanitoba.ca Furthermore, the interaction between the fluorine atom and the hydrogen on the secondary amine may result in a weak intramolecular hydrogen bond (N-H···F), which would stabilize a specific conformation and affect the planarity of the amino group relative to the ring. umanitoba.ca The N-substituent, a 2-methylcyclopentyl group, introduces steric bulk and additional conformational flexibility.

Analysis of the natural bond orbitals (NBO) can provide a detailed picture of charge distribution. The electronegative fluorine and nitrogen atoms will bear partial negative charges, while the carbon atoms attached to them (C1 and C2) will carry partial positive charges, influencing the molecule's electrostatic potential and intermolecular interactions. umanitoba.ca

Below is a table of hypothetical, yet expected, key geometrical parameters for this compound based on DFT calculations of analogous structures.

| Parameter | Expected Value | Comment |

|---|---|---|

| C-N Bond Length | ~1.40 Å | Slightly shorter than a typical C-N single bond due to partial double bond character from lone pair delocalization into the ring. |

| C-F Bond Length | ~1.35 Å | Typical bond length for a fluorine atom attached to an aromatic ring. |

| ∠C-N-H Bond Angle | ~112° | Reflects the sp³-like hybridization of the nitrogen atom, though potentially influenced by steric and electronic factors. |

| Ring C-C Bonds | 1.38 - 1.41 Å | Distortions from perfect benzene (B151609) symmetry are expected due to the substituents. umanitoba.ca |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aniline ring, with significant contributions from the nitrogen lone pair. The LUMO is anticipated to be a π*-antibonding orbital, also distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to predict the molecule's behavior. nih.govresearchgate.net These descriptors provide a quantitative measure of various aspects of reactivity.

| Reactivity Descriptor | Formula | Predicted Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. A larger value implies higher stability. nih.gov |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govchemrxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. nrel.govmdpi.com For this compound, calculations would predict distinct signals for the aromatic protons, the N-H proton, and the protons of the methylcyclopentyl group, with the fluorine atom causing characteristic downfield shifts for adjacent carbon and proton nuclei.

The table below presents illustrative predicted chemical shifts.

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 | 110 - 130 |

| Aromatic C-F | - | 150 - 160 (JCF coupling expected) |

| Aromatic C-N | - | 140 - 150 |

| N-H | ~4.0 - 5.0 | - |

| Cyclopentyl C-H | 1.2 - 2.2 (and methine ~3.5-4.0) | 20 - 60 |

| Methyl C-H₃ | ~0.9 - 1.1 | ~15 - 20 |

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. materialsciencejournal.org These calculated frequencies correlate with the peaks observed in infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental values, they can be brought into good agreement through the use of empirical scaling factors. researchgate.netmaterialsciencejournal.org The analysis of these vibrations helps in assigning experimental spectral bands to specific functional groups. For the title compound, key vibrational modes would include N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and a strong C-F stretching vibration. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1200 - 1280 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT is excellent for studying static, minimum-energy structures, this compound is a flexible molecule that exists as an ensemble of different conformations at room temperature. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov

By simulating the molecule's dynamics, MD can explore its conformational landscape, identifying the most populated conformations and the energy barriers for interconversion between them. nih.govmdpi.com For this molecule, key conformational variables include the rotation around the C(ring)-N bond, the puckering of the cyclopentyl ring, and the relative orientation of the methyl group. An MD simulation, using a suitable force field such as AMBER or OPLS-AA, would provide a detailed understanding of how the molecule samples different shapes in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States in Related Systems

Quantum chemical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy of the transition state relative to the reactants determines the activation energy and, therefore, the reaction rate.

While specific reaction mechanism studies on this compound may not be available, research on related aniline systems provides a clear blueprint for how such investigations would proceed. nih.gov For instance, studies on the reactions of aniline with radicals or electrophiles show how DFT can be used to determine the most likely pathways. nih.gov For the title compound, theoretical studies could investigate reactions such as:

Electrophilic Aromatic Substitution: Predicting whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to the substituted amino group, taking into account the directing effects of both the activating -NHR group and the deactivating -F group.

Reactions at the Nitrogen Atom: Modeling the N-alkylation or N-acylation reactions, including the calculation of transition state geometries and activation barriers.

Oxidation Mechanisms: Investigating the pathways for the oxidation of the aniline moiety, which can proceed via radical intermediates.

These studies provide fundamental insights into the reactivity and potential synthetic transformations of the molecule.

Chemical Reactivity and Derivatization of 2 Fluoro N 2 Methylcyclopentyl Aniline

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine is central to its reactivity, serving as a site for the formation of new bonds and influencing the molecule's basicity.

The secondary amine functionality in 2-fluoro-N-(2-methylcyclopentyl)aniline is readily susceptible to N-functionalization reactions. Acylation, for instance, can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative. This reaction effectively converts the amine into an amide, a transformation that has significant implications for the electronic properties of the molecule. The electron-withdrawing nature of the acyl group reduces the electron-donating capacity of the nitrogen atom towards the aromatic ring.

Similarly, amidation reactions can be carried out, for example, through coupling with carboxylic acids using standard peptide coupling reagents. These transformations are fundamental in medicinal chemistry for building more complex molecular architectures.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl-2-fluoro-N-(2-methylcyclopentyl)aniline |

| Sulfonylation | Tosyl chloride | N-tosyl-2-fluoro-N-(2-methylcyclopentyl)aniline |

This table is illustrative and based on general reactivity patterns of secondary anilines.

The basicity of the amine nitrogen in this compound is a critical parameter influencing its chemical behavior and potential applications. As an aniline (B41778) derivative, its basicity is considerably lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.

The presence of the ortho-fluoro substituent further modulates this basicity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen atom and, consequently, its ability to accept a proton. quora.com This effect decreases the basicity of the amine compared to unsubstituted N-(2-methylcyclopentyl)aniline. While fluorine also has a +R (resonance) effect due to its lone pairs, the inductive effect is generally more dominant for halogens in influencing the basicity of anilines. quora.com

The steric bulk of the 2-methylcyclopentyl group can also influence the protonation behavior by sterically hindering the approach of a proton to the nitrogen atom. However, the primary determinants of basicity are the electronic effects of the aromatic ring and its substituents.

Table 2: Predicted Basicity Comparison

| Compound | Key Electronic Effects | Predicted Basicity Ranking |

|---|---|---|

| N-ethylaniline | +I effect of ethyl group | Higher |

| This compound | -I effect of fluorine | Intermediate |

This table provides a qualitative prediction based on established electronic effects.

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound is the site for a variety of substitution reactions, with the existing substituents dictating the regiochemical outcomes.

The N-(2-methylcyclopentyl)amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) due to the resonance donation of the nitrogen's lone pair into the ring. wikipedia.org This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions. lkouniv.ac.in

Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. total-synthesis.com

In this compound, these two effects are in concert. The powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the amino group. The position para to the amino group (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 6). The fluorine atom at position 2 further deactivates the adjacent position 3.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | NO₂+ | 4-nitro-2-fluoro-N-(2-methylcyclopentyl)aniline |

| Bromination | Br+ | 4-bromo-2-fluoro-N-(2-methylcyclopentyl)aniline |

Predictions are based on the directing effects of the amino and fluoro groups.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org In this compound, the ring is activated by the electron-donating amino group, which is unfavorable for SNAr.

Therefore, direct displacement of the fluorine atom by a nucleophile is generally difficult under standard SNAr conditions. For such a reaction to occur, the molecule would likely need to be modified, for instance, by the introduction of a strong electron-withdrawing group (like a nitro group) at the 4- or 6-position. In such a scenario, the fluorine atom could become a viable leaving group.

Recent advances have shown that under specific conditions, such as organic photoredox catalysis, even electron-neutral fluoroarenes can undergo SNAr, suggesting that alternative pathways for the functionalization of the C-F bond might be developed. nih.gov

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. organic-chemistry.orgbaranlab.org

The secondary amine group in this compound, after N-protection (e.g., as a pivalamide (B147659) or carbamate), can act as a directing group. The lithium can coordinate to the heteroatom of the directing group, facilitating the deprotonation of a nearby C-H bond. In this molecule, the most likely position for deprotonation would be C-6, which is ortho to the directing amino group. The fluorine atom at C-2 could also potentially influence the regioselectivity of the metalation. This approach would provide a route to 6-substituted derivatives, which are not directly accessible through electrophilic aromatic substitution.

Table 4: Potential Functionalization via Directed Ortho Metalation

| Step 1: N-Protection | Step 2: Metalation | Step 3: Electrophilic Quench (E+) | Resulting Product Structure |

|---|---|---|---|

| Pivaloyl chloride | n-BuLi/TMEDA | CO₂ then H₃O+ | 6-carboxy derivative |

| Boc anhydride | s-BuLi | I₂ | 6-iodo derivative |

This table illustrates a potential synthetic sequence based on established DoM principles.

Carbon-Hydrogen (C-H) Activation Studies on the Aromatic Ring

The aromatic ring of this compound is anticipated to be amenable to directed carbon-hydrogen (C-H) activation, a powerful strategy for the regioselective introduction of new functional groups. The secondary amine, N-(2-methylcyclopentyl), can serve as an effective directing group, guiding a transition metal catalyst to the ortho C-H bonds of the aniline ring.

Transition metal-catalyzed C-H activation has emerged as a step-economical approach for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the context of N-substituted anilines, palladium and rhodium catalysts are particularly effective. rsc.orguva.eshbni.ac.in The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal center is coordinated to the nitrogen atom and has inserted into a nearby C-H bond. nih.gov

For this compound, the N-cyclopentyl group is expected to direct functionalization to the C6 position of the aniline ring. The fluorine atom at the C2 position may exert a modest electronic withdrawing effect but is unlikely to sterically hinder the approach to the C6 position. The general mechanism involves coordination of the palladium or rhodium catalyst to the aniline nitrogen, followed by intramolecular C-H bond cleavage to form a five-membered metallacycle. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to afford the functionalized product. rsc.orguva.es

Below is a representative table of potential C-H activation reactions on substrates analogous to this compound, illustrating the scope of this methodology.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Aryl Bromide | ortho-Arylated Aniline | uva.es |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkyne | Indole Derivative | rsc.org |

| Pd(OAc)₂ / Ligand | Alkene | ortho-Alkenylated Aniline | nih.gov |

| [Rh(III)] / Ag(I) | Diazo Compound | ortho-Alkylated Aniline | rsc.org |

This table presents plausible transformations based on studies of similar N-alkylanilines.

Reactivity of the Methylcyclopentyl Moiety

The 2-methylcyclopentyl group introduces elements of stereochemistry and strain that can be exploited in synthetic transformations. Its reactivity can be considered in terms of modifications to the ring structure and potential rearrangements.

Stereoselective Transformations on the Cyclopentyl Ring

The presence of a stereocenter at the 2-position of the cyclopentyl ring means that reactions on this moiety can be designed to be stereoselective. The synthesis of enantiomerically pure (1R,2R)- or (1S,2S)-2-methylcyclopentylamine derivatives has been achieved through various asymmetric synthesis strategies, providing access to chirally defined starting materials for further functionalization. nih.gov

Reactions involving the cyclopentyl ring of this compound could be influenced by the existing stereocenter. For instance, the introduction of a new substituent onto the ring could proceed with diastereoselectivity, favoring approach from the less sterically hindered face. The N-aryl group can also play a directing role in certain reactions, such as intramolecular cyclizations or rearrangements. Diastereoselective multicomponent reactions have been shown to be effective for creating highly substituted cyclopentenyl scaffolds. nih.gov

Ring-Opening and Rearrangement Reactions of the Cyclopentyl System

While the cyclopentyl ring is relatively stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, are possible if a carbocation can be generated on the ring. stackexchange.comresearchgate.net For example, protonation of a double bond within the cyclopentyl ring (if present) or loss of a leaving group could initiate a cascade of 1,2-hydride or 1,2-alkyl shifts to relieve ring strain or form a more stable carbocation.

Another potential transformation is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine. nih.govresearchgate.net In the case of this compound, treatment with a halogenating agent followed by thermal or photochemical initiation could lead to the formation of a nitrogen-centered radical. This radical could then abstract a hydrogen atom from the cyclopentyl ring, leading to a carbon-centered radical that subsequently cyclizes to form a new heterocyclic system. The regioselectivity of this hydrogen atom transfer would be crucial in determining the structure of the final product. nih.gov

Furthermore, neighboring group participation of the N-aryl group could influence the reactivity of the cyclopentyl ring. wikipedia.orgaskfilo.comlibretexts.org If a reactive center is generated on the cyclopentyl ring (e.g., a carbocation or a radical), the aromatic ring could interact with this center, potentially leading to intramolecular cyclization reactions such as the Pschorr cyclization, which proceeds via an aryl radical generated from a diazonium salt. wikipedia.orgorganic-chemistry.org

| Reaction Type | Conditions | Potential Product | Plausible Mechanism |

| Wagner-Meerwein Rearrangement | Strong Acid | Rearranged Carbocyclic Skeleton | Carbocation intermediate |

| Hofmann-Löffler-Freytag | N-halogenation, light/heat | Fused Pyrrolidine Heterocycle | Radical-mediated C-H amination |

| Pschorr Cyclization | Diazotization, Cu(I) | Fused Dihydrocarbazole | Intramolecular radical cyclization |

This table outlines hypothetical reaction pathways for the cyclopentyl moiety based on established named reactions.

Synthetic Applications of 2 Fluoro N 2 Methylcyclopentyl Aniline As a Building Block

Utilization in the Construction of Complex Organic Molecules

The strategic placement of a fluorine atom on the aniline (B41778) ring and the presence of a chiral methylcyclopentyl group make 2-fluoro-N-(2-methylcyclopentyl)aniline a valuable precursor in the assembly of complex organic molecules. The fluorine substituent can modulate the electronic properties of the aromatic ring, influencing reaction regioselectivity and altering the pharmacokinetic properties of the final products. The chiral N-substituent provides a handle for stereocontrolled transformations, which is of paramount importance in the synthesis of enantiomerically pure bioactive compounds.

While specific, publicly documented examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not extensively detailed in readily available literature, its structural motifs are present in a variety of biologically active compounds. The general class of N-cycloalkylanilines is recognized for its utility in accessing diverse chemical space. The inherent chirality of the 2-methylcyclopentyl group is a key feature that synthetic chemists can exploit to induce asymmetry in subsequent chemical transformations, thereby constructing intricate three-dimensional architectures.

Role in Chiral Ligand and Organocatalyst Development

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The structure of this compound provides an excellent scaffold for such applications. The secondary amine functionality can be readily incorporated into more elaborate ligand frameworks, such as those used in transition-metal-catalyzed reactions. The proximity of the chiral 2-methylcyclopentyl group to the nitrogen atom can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic processes like asymmetric hydrogenation, C-C bond formation, and amination reactions.

Furthermore, this compound can serve as a precursor for purely organic catalysts. The aniline nitrogen, after suitable modification, can act as a Lewis basic site or be transformed into other functional groups essential for organocatalysis. The fluorinated phenyl ring can engage in non-covalent interactions, such as π-stacking or hydrogen bonding, which can be crucial for substrate recognition and the stabilization of transition states in catalyzed reactions, ultimately leading to high enantioselectivity.

Integration into Ring-Closing and Cycloaddition Reactions for Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound is a promising starting material for the synthesis of a variety of nitrogen-containing heterocycles. The aniline moiety can participate in various ring-closing reactions to form fused or non-fused ring systems. For instance, reactions with bifunctional electrophiles can lead to the formation of quinolines, indoles, and other related heterocyclic cores. The fluorine substituent can influence the reactivity and regiochemistry of these cyclization reactions.

In the realm of cycloaddition reactions, the aromatic ring of the aniline can potentially act as a π-system participant, although this is less common for unactivated benzene (B151609) rings. More plausibly, the aniline nitrogen can be functionalized to introduce diene or dienophile moieties, which can then undergo intramolecular or intermolecular cycloaddition reactions to construct complex polycyclic systems. The chiral methylcyclopentyl group can serve as a stereodirecting element in these transformations, controlling the facial selectivity of the cycloaddition.

Precursor for Advanced Molecular Scaffolds and Chemical Probes

The unique combination of a fluorinated aromatic ring and a chiral aliphatic substituent in this compound makes it an attractive precursor for the development of advanced molecular scaffolds and chemical probes. Molecular scaffolds are core structures that can be systematically functionalized to create libraries of compounds for drug discovery and chemical biology. The distinct reactive sites on this molecule—the aromatic ring, the secondary amine, and the aliphatic cyclopentyl group—allow for orthogonal chemical modifications, enabling the generation of diverse molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.